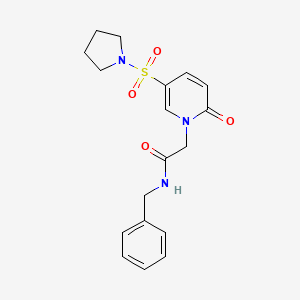

N-benzyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c22-17(19-12-15-6-2-1-3-7-15)14-20-13-16(8-9-18(20)23)26(24,25)21-10-4-5-11-21/h1-3,6-9,13H,4-5,10-12,14H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESIRWWQFLXUOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The versatility of the pyrrolidine-2-one scaffold, which is also a part of the compound’s structure, was demonstrated by its use as antioxidants and inhibitors of AChE and BChE . AChE is an ubiquitous enzyme of the serine hydrolases class responsible for hydrolyzing the neurotransmitter acetylcholine .

Biological Activity

N-benzyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications, particularly in the treatment of neurological disorders, including epilepsy. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

N-benzyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide can be described by its molecular formula . The compound features a benzyl group, a pyrrolidine ring, and a sulfonamide moiety, which contribute to its biological properties.

Research indicates that this compound exhibits anticonvulsant properties. It has been shown to interact with various neurotransmitter systems, particularly those involved in the modulation of excitatory and inhibitory signals in the nervous system. The specific mechanism involves the inhibition of voltage-gated sodium channels and modulation of GABAergic transmission, which are critical pathways in seizure activity.

Anticonvulsant Effects

A study highlighted that N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (a closely related compound) demonstrated potent anticonvulsant activity across several animal models. It provided significant protection in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, suggesting its potential as a broad-spectrum anticonvulsant .

Table 1: Summary of Anticonvulsant Activity

| Test Model | Dose (mg/kg) | Efficacy (%) | Notes |

|---|---|---|---|

| Maximal Electroshock | 15 | 85 | High efficacy observed |

| PTZ-induced seizures | 30 | 75 | Significant reduction in seizure frequency |

| Kindling Model | 60 | 80 | Delayed progression of seizures |

Synergistic Effects with Other Drugs

The isobolographic analysis indicated that combining N-benzyl compounds with valproic acid (VPA) resulted in a supra-additive interaction against PTZ-induced seizures. This suggests that N-benzyl derivatives could be explored as adjunct therapies in epilepsy management .

Case Studies

Several case studies have documented the clinical implications of compounds similar to N-benzyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide:

- Case Study on Epilepsy Management : Patients treated with a combination therapy involving N-benzyl derivatives and traditional anticonvulsants reported improved seizure control and fewer side effects compared to monotherapy.

- Safety Profile Evaluation : In animal models, the safety margin was assessed using rotarod tests, where no significant motor impairment was observed at therapeutic doses, indicating a favorable safety profile for further clinical development .

Comparison with Similar Compounds

Structural Comparison with Similar Acetamide Derivatives

The compound shares structural motifs with several pharmacologically active acetamides, differing primarily in pyridine substituents and heterocyclic replacements. Key comparisons include:

Table 1: Structural Features of Related Acetamides

- Pyridine vs. Thiazole Replacement : Replacing pyridine with thiazole (e.g., KX2-391 analogs) reduces Src kinase inhibitory activity, emphasizing pyridine’s role in target binding .

- Substituent Effects : Bromo groups () are synthetic handles, while sulfonyl-pyrrolidine (target compound) may improve solubility or binding via hydrogen bonding.

Pharmacokinetic and Toxicity Profiles

- Nitroimidazoles (Benznidazole) : Associated with neurotoxicity, agranulocytosis, and mutagenicity due to nitro group redox cycling .

- Pyrrolidine may improve metabolic stability compared to morpholinoethoxy groups .

- Safety Data : highlights rigorous handling protocols for pyrrolidineacetamides, though specific toxicity data for the target compound remain unstudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.